Cas no 95153-31-4 (Perindoprilat)

Perindoprilat is the active metabolite of the prodrug perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. As a direct ACE inhibitor, perindoprilat exerts its pharmacological effects by reducing the production of angiotensin II, leading to vasodilation and decreased aldosterone secretion. This results in lowered blood pressure and reduced cardiac workload. Its key advantages include a well-characterized pharmacokinetic profile, high specificity for ACE, and a prolonged duration of action, allowing for once-daily dosing. Perindoprilat is also noted for its cardioprotective benefits, including improved endothelial function and potential anti-atherosclerotic effects, making it a valuable therapeutic agent in cardiovascular management.
Perindoprilat structure
Perindoprilat structure
Product Name:Perindoprilat
CAS No:95153-31-4
MF:C17H28N2O5
MW:340.414625167847
CID:61765
PubChem ID:72022
Update Time:2025-10-28

Perindoprilat Chemical and Physical Properties

Names and Identifiers

    • Perindoprilat
    • (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-Carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • (2S,3aS,7aS)-1-((S)-N-((S)-1-Carboxybutyl)alanyl)hexahydro-2-indolinecarboxylic acid
    • (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-propanoyl]octahydro-1H-indole-2-carboxylic acid
    • Perindoprilate [French]
    • Perindoprilato [Spanish]
    • Perindoprilatum [Latin]
    • S-9780
    • UNII-2UV6ZNQ92K
    • (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid
    • (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic acid (ACI)
    • 1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxybutyl)amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2α,3aβ,7aβ]]- (ZCI)
    • S 9780
    • CHEMBL1201368
    • G90024
    • GTPL6373
    • C21517
    • (2S,3aS,7aS)-1-[(2S)-2-[[(1S)-1-Carboxybutyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic Acid (Perindoprilat)
    • DB14213
    • Perindoprilate
    • Q27088302
    • (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-hydroxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • (2S,3aS,7aS)-1-((2S)-2-(((1S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
    • DTXSID90869249
    • 1H-Indole-2-carboxylic acid, octahydro-1-(2-((1-carboxybutyl)amino)-1-oxopropyl)-, (2S-(1(R*(R*)),2-alpha,3a-beta,7a-beta))-
    • NCGC00389603-01
    • A1-06488
    • PERINDOPRILAT [INN]
    • CHEBI:132041
    • DTXCID10820872
    • Perindopril diacid form
    • SCHEMBL564053
    • CCG-213925
    • perondropilat
    • NS00007784
    • N-((2S)-1-((2S,3aS,7aS)-2-carboxyoctahydro-1H-indol-1-yl)-1-oxopropan-2-yl)-L-norvaline
    • Discontinued. Please see P287531 or P287535 or P287585.
    • (2S,3aS,7aS)-1-((S)-2-(((S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylicacid
    • 2UV6ZNQ92K
    • Perondroprilat
    • (2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-carboxybutyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid
    • PERINDOPRIL DIACID FORM [MI]
    • N-{(2S)-1-[(2S,3aS,7aS)-2-carboxyoctahydro-1H-indol-1-yl]-1-oxopropan-2-yl}-L-norvaline
    • CS-0013140
    • BRD-K00768353-001-01-8
    • (2S,3aS,7aS)-1-((S)-2-(((S)-1-carboxybutyl)amino)propanoyl)octahydro-1H-indole-2-carboxylic acid
    • (2S,3aS,7aS)-1-(((S)-1-carboxybutyl)-L-alanyl)octahydro-1H-indole-2-carboxylic acid
    • [2S-[1[R*(R*)],2alpha,3abeta,7abeta]]-1-[2-[(1-Carboxybutyl)amino]-1-oxopropyl]octahydro-1H-indole-2-carboxylic Acid
    • AB01563365_01
    • X94
    • AKOS026750118
    • 95153-31-4
    • Perindoprilato
    • BRN 4207072
    • HY-B1433
    • PERINDOPRIL TERT-BUTYLAMINE IMPURITY B (EP IMPURITY)
    • Perindoprilatum
    • 1H-Indole-2-carboxylic acid, 1-[(2S)-2-[[(1S)-1-carboxybutyl]amino]-1-oxopropyl]octahydro-, (2S,3aS,7aS)-; 1H-Indole-2-carboxylic acid, 1-[2-[(1-carboxybutyl)amino]-1-oxopropyl]octahydro-, [2S-[1[R*(R*)],2a,3ass,7ass]]-; Perindoprilat; S 9780; Perindopril RC B;
    • (2s,3as,7as)-1-[(2s)-2-[[(2s)-1-hydroxy-1-oxopentan-2-yl]amino] propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
    • (2S,3aS,7aS)-1-[(2S)-2-{[(1S)-1-carboxybutyl]amino}propanoyl]octahydro-1H-indole-2-carboxylic acid (non-preferred name)
    • Perindoprilat [INN:BAN]
    • PERINDOPRIL TERT-BUTYLAMINE IMPURITY B [EP IMPURITY]
    • Perindoprilatum (Latin)
    • Inchi: 1S/C17H28N2O5/c1-3-6-12(16(21)22)18-10(2)15(20)19-13-8-5-4-7-11(13)9-14(19)17(23)24/h10-14,18H,3-9H2,1-2H3,(H,21,22)(H,23,24)/t10-,11-,12-,13-,14-/m0/s1
    • InChI Key: ODAIHABQVKJNIY-PEDHHIEDSA-N
    • SMILES: C(N1[C@H](C(=O)O)C[C@@H]2CCCC[C@H]12)(=O)[C@H](C)N[C@H](C(=O)O)CCC

Computed Properties

  • Exact Mass: 340.20000
  • Monoisotopic Mass: 340.2
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 8
  • Complexity: 495
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 107A^2

Experimental Properties

  • Density: 1.222
  • Melting Point: 153-155°C
  • Boiling Point: 568.1 °C at 760 mmHg
  • Flash Point: 297.4 °C
  • Refractive Index: 1.534
  • PSA: 106.94000
  • LogP: 1.79090
  • Vapor Pressure: 0.0±3.4 mmHg at 25°C

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Perindoprilat Production Method

Production Method 1

Reaction Conditions
Reference
Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780)
Vincent, Michel; Marchand, Bernard; Remond, Georges; Jaguelin-Guinamant, Sylvie; Damien, Gerard; et al, Drug Design and Discovery, 1992, 9(1), 11-28

Production Method 2

Reaction Conditions
Reference
The use of microcalorimetry and HPLC for the determination of degradation kinetics and thermodynamic parameters of Perindopril Erbumine in aqueous solutions
Simoncic, Z.; Roskar, R.; Gartner, A.; Kogej, K.; Kmetec, V., International Journal of Pharmaceutics, 2008, 356(1-2), 200-205

Production Method 3

Reaction Conditions
Reference
Preparation of α-amino acid benzothiazolylthio esters as intermediates for manufacture of ACE inhibitors
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships
Pascard, Claudine; Guilhem, Jean; Vincent, Michel; Remond, Georges; Portevin, Bernard; et al, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

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(CAS:95153-31-4)Perindoprilat
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Quantity:10mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:36
Price ($):458
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Perindoprilat Related Literature

Additional information on Perindoprilat

Introduction to Perindoprilat (CAS No. 95153-31-4) in Modern Pharmaceutical Research

Perindoprilat, a compound with the chemical identifier CAS No. 95153-31-4, represents a significant advancement in the field of pharmaceutical chemistry and medicinal biology. As a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, Perindoprilat has garnered considerable attention for its role in the development of drugs that target cardiovascular diseases. This introduction delves into the compound's chemical properties, its pharmacological mechanisms, and recent research findings that highlight its importance in contemporary drug discovery.

The chemical structure of Perindoprilat is characterized by its tripeptide sequence, which includes an aldehyde group at one end and an amine group at the other. This unique configuration allows it to undergo enzymatic conversion into Perindopril, the active pharmaceutical ingredient (API) found in several widely used antihypertensive medications. The process involves the removal of a proline residue, facilitated by the enzyme prolyl oligopeptidase (POP), which is a critical step in its pharmacological activation.

In recent years, research has focused on optimizing the synthesis and purification of Perindoprilat to enhance its yield and purity. Advanced synthetic methodologies, such as solid-phase peptide synthesis (SPPS), have been employed to streamline the production process. These techniques not only improve efficiency but also reduce the environmental impact of manufacturing, aligning with global sustainability goals.

The pharmacological significance of Perindoprilat stems from its ability to inhibit ACE activity, thereby reducing the production of angiotensin II, a peptide that constricts blood vessels and elevates blood pressure. By blocking this pathway, Perindopril and its derivatives effectively lower blood pressure and mitigate the risk of cardiovascular complications. Current studies are exploring the potential benefits of Perindoprilat-based therapies in managing chronic kidney disease (CKD), where ACE inhibition plays a crucial role in slowing disease progression.

One of the most compelling aspects of Perindoprilat is its versatility in drug development. Researchers are investigating novel formulations that combine Perindoprilat with other therapeutic agents to achieve synergistic effects. For instance, studies have examined its potential use in combination with angiotensin II receptor blockers (ARBs) to provide more comprehensive cardiovascular protection. This approach could address unmet medical needs and improve patient outcomes.

Recent clinical trials have demonstrated the efficacy of Perindoprilat-based medications in treating hypertension across diverse patient populations. These trials have not only confirmed the compound's therapeutic benefits but also provided valuable insights into its safety profile. The results have reinforced Perindoprilat's position as a cornerstone in modern antihypertensive therapy.

The future direction of research on Perindoprilat is likely to focus on expanding its therapeutic applications beyond cardiovascular diseases. Preliminary studies suggest that it may have potential benefits in neuroprotection and metabolic disorders due to its ability to modulate inflammatory pathways and vascular function. Such findings could open new avenues for therapeutic intervention.

From an industrial perspective, the demand for high-quality Perindoprilat has driven innovation in manufacturing technologies. Continuous flow chemistry and biocatalysis are emerging as promising alternatives to traditional batch processing methods. These advancements not only enhance production efficiency but also enable better control over product quality.

In conclusion, Perindoprilat (CAS No. 95153-31-4) stands as a testament to the progress made in pharmaceutical chemistry and medicinal biology. Its role as a key intermediate in ACE inhibitor drugs underscores its importance in modern medicine. With ongoing research exploring new therapeutic applications and innovative manufacturing techniques, Perindoprilat is poised to remain at the forefront of cardiovascular drug development for years to come.

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